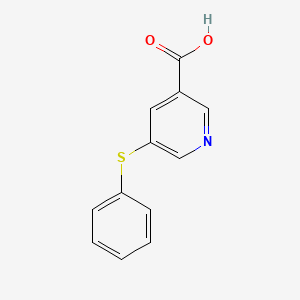

3-Pyridinecarboxylic acid, 5-(phenylthio)-

Description

Contextualization within Substituted Pyridinecarboxylic Acid Chemistry

Pyridinecarboxylic acids are a class of organic compounds consisting of a pyridine (B92270) ring substituted with one or more carboxyl groups. nih.govnist.gov Nicotinic acid, or pyridine-3-carboxylic acid, is a prominent member of this family and is widely recognized as vitamin B3. nih.govfrontiersin.org The substitution on the pyridine ring can significantly influence the compound's chemical and biological properties. researchgate.net

The synthesis of substituted nicotinic acid derivatives can be achieved through various methods, including the modification of existing nicotinic acid structures or the construction of the substituted pyridine ring from acyclic precursors. frontiersin.orgrdd.edu.iq For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives involves the splicing of nicotinic acid with thiophene, highlighting the modular nature of synthesizing such compounds. mdpi.com The carboxyl group of nicotinic acid can be readily converted into esters, amides, and other functional groups, providing a handle for further chemical elaboration. rdd.edu.iqnih.gov

The introduction of a substituent at the 5-position of the nicotinic acid core, as seen in 3-Pyridinecarboxylic acid, 5-(phenylthio)-, can be achieved through various synthetic strategies, often involving nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions on a suitably functionalized pyridine ring. While specific synthesis details for 5-(phenylthio)nicotinic acid are not extensively documented in publicly available literature, the synthesis of analogous compounds such as 2-(phenylthio)nicotinic acid is known. nih.gov

Significance as a Molecular Scaffold for Chemical Exploration

The structure of 3-Pyridinecarboxylic acid, 5-(phenylthio)- makes it a valuable molecular scaffold for chemical exploration, particularly in the fields of medicinal chemistry and materials science. The term "molecular scaffold" refers to a core chemical structure that can be systematically modified to create a library of related compounds for screening and optimization.

The key features that contribute to its significance as a scaffold are:

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for coordination with metal ions. Its aromatic nature also allows for various substitution reactions.

The Carboxylic Acid Group: This functional group is a versatile handle for creating derivatives such as esters and amides, which can be used to modulate properties like solubility, bioavailability, and binding affinity to biological targets. nih.gov

The Phenylthio Group: The sulfur atom in the phenylthio substituent can be oxidized to sulfoxide (B87167) and sulfone, providing additional points for structural diversification. The phenyl group itself can be further substituted to fine-tune the electronic and steric properties of the molecule.

Derivatives of nicotinic acid have been investigated for a wide range of biological activities, including anti-inflammatory and anticancer properties. researchgate.netsemanticscholar.org The design of new therapeutic agents often relies on the use of scaffolds like substituted nicotinic acids to generate novel chemical entities with improved efficacy and selectivity. nih.gov While direct research on the applications of 3-Pyridinecarboxylic acid, 5-(phenylthio)- is not widely reported, its structural motifs are present in various biologically active molecules, suggesting its potential as a building block in drug discovery programs.

Below is a table summarizing the key properties of the parent compound, nicotinic acid, for reference.

| Property | Value | Source |

| Molecular Formula | C6H5NO2 | nih.govnist.gov |

| Molecular Weight | 123.11 g/mol | nih.gov |

| Appearance | White crystalline powder | nih.gov |

| Melting Point | 236-239 °C | ChemicalBook |

| Solubility in Water | 18 g/L | ChemicalBook |

| pKa | 4.85 | ChemicalBook |

Structure

2D Structure

3D Structure

Properties

CAS No. |

893723-56-3 |

|---|---|

Molecular Formula |

C12H9NO2S |

Molecular Weight |

231.27 g/mol |

IUPAC Name |

5-phenylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H9NO2S/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) |

InChI Key |

HCUYCNFBHWWUBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CN=CC(=C2)C(=O)O |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of 3 Pyridinecarboxylic Acid, 5 Phenylthio

Reactivity at the Pyridine (B92270) Nitrogen Atom

Protonation of the nitrogen can occur in the presence of strong acids. This protonation further deactivates the pyridine ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution reactions by increasing the ring's electron deficiency. nih.gov The nitrogen can also act as a nucleophile to attack electrophiles, leading to the formation of N-alkylated or N-acylated pyridinium (B92312) salts. The reactivity is, however, modulated by the steric and electronic influence of the adjacent substituents.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group at the C3 position is a versatile functional handle that can undergo a variety of well-established transformations common to aromatic carboxylic acids. scholarsresearchlibrary.com

Esterification: One of the most common reactions is esterification. In a process known as Fischer esterification, reacting 5-(phenylthio)nicotinic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis, typically with a strong acid like sulfuric acid, yields the corresponding ester. scholarsresearchlibrary.com This reaction is an equilibrium process and often requires the removal of water to drive it to completion. Studies on nicotinic acid and its derivatives show that these esters are valuable as therapeutic agents and synthetic intermediates. acs.orgnih.gov

Formation of Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. rdd.edu.iq This transformation replaces the hydroxyl group with a chlorine atom, creating a highly reactive intermediate that is susceptible to nucleophilic attack.

Amide Formation: The resulting acid chloride can readily react with primary or secondary amines to form amides. Alternatively, amides can be synthesized directly from the carboxylic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxyl group for nucleophilic attack by an amine. google.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol (3-pyridylmethanol derivative). While sodium borohydride (B1222165) is generally not strong enough to reduce esters, using it in a methanol system or in the presence of other additives can achieve this transformation, often after converting the acid to its methyl ester. scholarsresearchlibrary.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. For nicotinic acids, this typically requires harsh conditions, such as heating at high temperatures, sometimes in the presence of a catalyst like copper chromite. wikipedia.orgnih.gov A method for non-catalytic decarboxylation of pyridinedicarboxylic acid in high-temperature liquid water has also been reported, which could potentially be applied here. google.com

Transformations of the Phenylthio Moiety

The phenylthio group (-S-Ph) introduces another site of reactivity, primarily centered on the sulfur atom and the attached phenyl ring. Aryl sulfides are important structural motifs in many biologically active compounds. nih.govresearchgate.net

Oxidation: The sulfur atom in the phenylthio group is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) (-SO-Ph) and further to a sulfone (-SO₂-Ph) using various oxidizing agents. The oxidation of (phenylthio)acetic acid to its corresponding sulfoxide is a known transformation. researchgate.net This changes the electronic properties of the substituent significantly, as sulfoxides and sulfones are strongly electron-withdrawing.

C-S Bond Cleavage and Coupling: The carbon-sulfur bond can be involved in transition metal-catalyzed cross-coupling reactions. While aryl sulfides can sometimes deactivate catalysts, specific nickel- and palladium-based systems have been developed to facilitate these reactions. nih.govresearchgate.net For instance, nickel-catalyzed cross-coupling reactions of aryl methyl sulfides with aryl bromides have been developed to form biaryls. acs.org Such methodologies could potentially be adapted for C-C or C-heteroatom bond formation at the C5 position of the pyridine ring.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl group of the phenylthio moiety can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The sulfur atom acts as an ortho-, para-director, guiding incoming electrophiles to the positions ortho and para to the sulfur atom on the phenyl ring.

Radical Reactivity and Electron Transfer Processes

The pyridine ring system can participate in radical reactions and electron transfer processes. Studies on nicotinic acid and related compounds have shown that they can react with radicals through an addition-elimination pathway, which serves as an example of an inner-sphere electron transfer. In these processes, a radical initially adds to the pyridine ring, forming a radical adduct species, which then undergoes further reaction.

Furthermore, the carboxylic acid group can be implicated in radical thioesterification reactions. Nickel-catalyzed sensitized electron transfer processes have been developed for the cross-thioesterification of carboxylic acids, highlighting the potential for this moiety to engage in radical pathways to form new C-S bonds under photocatalytic conditions. nih.gov

Influence of Substituents on Reaction Selectivity and Kinetics

The reactivity of 5-(phenylthio)nicotinic acid is governed by the interplay of its three key structural components: the pyridine nitrogen, the C3-carboxylic acid, and the C5-phenylthio group. Their electronic effects dictate the selectivity and rate of various reactions.

Pyridine Nitrogen: As an intrinsic part of the aromatic system, the nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. It particularly reduces electron density at the ortho (C2, C6) and para (C4) positions, making these sites more susceptible to nucleophilic attack. youtube.com

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and acts as a meta-director for electrophilic substitutions on the pyridine ring. Its presence further deactivates the ring.

Phenylthio Group (-SPh): The phenylthio group is more complex. It is inductively withdrawing but can be electron-donating through resonance via the sulfur lone pairs. Its net effect on the pyridine ring's reactivity depends on the specific reaction conditions. On its own phenyl ring, it is an activating, ortho-, para-directing group for electrophilic substitution.

The combination of these groups makes the pyridine ring highly electron-deficient. This generally disfavors electrophilic attack but significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr) . chadsprep.comlibretexts.org Halogens or other good leaving groups at the C2, C4, or C6 positions would be readily displaced by nucleophiles. The reactivity order in pyridinium ions for SNAr has been shown to be influenced by the nature of the substituent, with electron-withdrawing groups like cyano enhancing reactivity. nih.gov The Hammett constants, which quantify the electronic effect of substituents, show that the aza-group in pyridine has a significant electron-withdrawing character. uark.eduresearchgate.netsciepub.com

Structural Diversification and Analogues of 3 Pyridinecarboxylic Acid, 5 Phenylthio

Systematic Structural Modifications on the Pyridine (B92270) Ring

The pyridine ring of 5-(phenylthio)nicotinic acid is a prime target for structural modification, offering multiple positions for the introduction of various substituents. These modifications can significantly influence the electronic properties and biological interactions of the molecule.

Systematic modifications often begin with the introduction of substituents at the 2-, 4-, and 6-positions of the pyridine ring. Halogenation is a common initial step, providing a handle for further functionalization through cross-coupling reactions. For instance, the synthesis of 2-halo-5-(phenylthio)nicotinic acid derivatives allows for subsequent diversification. nih.gov Research on related nicotinic acid derivatives has shown that the introduction of substituents such as halogens, methyl, and methoxy (B1213986) groups at various positions of the pyridine ring is a viable strategy for creating diverse analogues. nuph.edu.ua

A practical method for synthesizing a variety of substituted pyridine-3-thiols has been developed using substituted 3-iodopyridines as starting materials. This approach allows for the introduction of substituents like F, Cl, Br, CH₃, and OCH₃ at different positions on the pyridine ring, which can then be converted to the corresponding 5-(phenylthio)nicotinic acid analogues. nuph.edu.ua

Furthermore, the synthesis of di-, tri-, and even tetrasubstituted pyridines from (phenylthio)carboxylic acids has been demonstrated, showcasing the potential for creating highly functionalized derivatives. nih.gov These methods often involve catalyzed reactions that allow for the controlled introduction of multiple substituents onto the pyridine core. nih.govresearchgate.net

The following table summarizes some of the key modifications on the pyridine ring of nicotinic acid derivatives and the synthetic approaches used.

| Modification Type | Position(s) on Pyridine Ring | Example Substituents | Synthetic Approach |

| Halogenation | 2, 5, 6 | F, Cl, Br, I | Direct halogenation, Sandmeyer reaction |

| Alkylation/Arylation | 2, 4, 6 | CH₃, various aryl groups | Cross-coupling reactions (e.g., Suzuki, Negishi) |

| Amination | 2, 4 | NH₂, substituted amines | Nucleophilic aromatic substitution |

| Hydroxylation/Alkoxylation | 2, 6 | OH, OCH₃ | Nucleophilic substitution |

This table is based on synthetic strategies for nicotinic acid and its derivatives. nih.govnuph.edu.uanih.govresearchgate.net

Exploration of Sulfur-Containing Analogues

The thioether linkage in 5-(phenylthio)nicotinic acid is a key functional group that can be readily modified to generate a range of sulfur-containing analogues with altered electronic and steric properties. The most common modifications involve the oxidation of the sulfur atom.

Sulfoxides and Sulfones: The oxidation of the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone represents a fundamental transformation. jchemrev.com These oxidations can be achieved using a variety of reagents, with hydrogen peroxide often being a preferred green oxidant. organic-chemistry.org The resulting sulfoxides are chiral and can be synthesized as single enantiomers, which is of significant interest in medicinal chemistry. researchgate.net The sulfones, being good hydrogen bond acceptors, can also significantly alter the molecule's interaction with biological targets. The synthesis of sulfoxide and sulfone homologues of related heterocyclic compounds has been well-documented. nih.gov

Sulfoximines and Sulfonimidamides: Further elaboration of the sulfur center leads to the formation of sulfoximines and sulfonimidamides. These functional groups are considered aza-analogues of sulfones and sulfonamides, respectively. nih.govmdpi.com The introduction of a nitrogen atom at the sulfur center provides an additional vector for substitution, allowing for fine-tuning of the compound's properties. nih.govmdpi.com Methods for the direct conversion of sulfoxides to sulfoximines and sulfides to sulfoximines through NH transfer reactions have been developed, often utilizing hypervalent iodine reagents. nih.govmdpi.com

The table below outlines the different oxidation states and related analogues of the sulfur atom in the phenylthio moiety.

| Sulfur Analogue | Oxidation State of Sulfur | Key Structural Feature | General Synthetic Method |

| Sulfide (Thioether) | -2 | -S- | Nucleophilic substitution with thiophenol |

| Sulfoxide | 0 | -S(O)- | Controlled oxidation of sulfide |

| Sulfone | +2 | -S(O)₂- | Further oxidation of sulfide or sulfoxide |

| Sulfoximine | +2 | -S(O)(NH)- | NH transfer to sulfoxide |

| Sulfonimidamide | +4 | -S(O)(NH)₂- | NH/O transfer to sulfenamide |

This table is based on general synthetic methods for sulfur-containing functional groups. jchemrev.comorganic-chemistry.orgresearchgate.netnih.govnih.govmdpi.com

Modifications of the Phenyl Ring within the Phenylthio Moiety

The phenyl ring of the phenylthio group provides another avenue for structural diversification. The introduction of substituents on this ring can modulate lipophilicity, electronic properties, and steric bulk, which can in turn influence the compound's biological activity and pharmacokinetic profile.

Structure-activity relationship (SAR) studies on related compounds have demonstrated the significant impact of phenyl ring substitution. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing and electron-donating substituents on the phenyl ring had a profound effect on their biological activity. nih.gov Similar SAR studies on 1-phenylpiperazines have also highlighted the importance of the substitution pattern on the phenyl ring for receptor affinity. nih.gov

The synthesis of 5-(substituted-phenylthio)nicotinic acids can be achieved by reacting a suitable nicotinic acid precursor with a range of substituted thiophenols. These substituted thiophenols can be prepared through various synthetic routes.

The following table provides examples of substituents that can be introduced onto the phenyl ring and their potential effects.

| Position on Phenyl Ring | Example Substituents | Potential Effect on Properties |

| para (4-position) | -Cl, -Br, -F | Increased lipophilicity, altered electronic distribution |

| -OCH₃, -CH₃ | Increased electron density, altered steric profile | |

| -NO₂, -CN | Strong electron-withdrawing effect, potential for H-bonding | |

| meta (3-position) | -Cl, -CF₃ | Altered electronic and steric properties |

| ortho (2-position) | -CH₃, -Cl | Can induce conformational changes due to steric hindrance |

This table is based on SAR studies of related phenyl-substituted heterocyclic compounds. nih.govnih.govnih.gov

Conformational Analysis of Derivatives

The three-dimensional conformation of 5-(phenylthio)nicotinic acid and its derivatives is crucial for their interaction with biological targets. The flexibility of the molecule arises primarily from the rotation around the C-S and C-C bonds connecting the two aromatic rings.

Conformational analysis can be performed using computational methods, such as Density Functional Theory (DFT), and experimental techniques like X-ray crystallography. nih.govnih.govresearchgate.net Studies on related N,N-diethyl-2-[(4'-substituted) phenylthio]acetamides have shown the existence of stable gauche and cis conformers, with the relative population being solvent-dependent. nih.gov

The table below summarizes key conformational parameters that are important for understanding the three-dimensional structure of these derivatives.

| Conformational Parameter | Description | Method of Analysis |

| Dihedral Angle (Pyridine-S-Phenyl) | The angle between the planes of the pyridine and phenyl rings. | X-ray Crystallography, Computational Modeling |

| Torsion Angles (C-S-C-C, C-C-S-C) | Rotation around the single bonds connecting the rings and the sulfur atom. | X-ray Crystallography, NMR Spectroscopy, Computational Modeling |

| Ring Puckering (if applicable) | For non-aromatic analogues, describes the conformation of the saturated ring. | X-ray Crystallography, NMR Spectroscopy |

| Intramolecular Hydrogen Bonding | Hydrogen bonds within the same molecule that can restrict conformation. | X-ray Crystallography, NMR Spectroscopy, IR Spectroscopy |

This table is based on conformational studies of related heterocyclic compounds. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Coordination Chemistry of 3 Pyridinecarboxylic Acid, 5 Phenylthio and Its Derivatives

Ligand Properties and Metal Ion Interactions

3-Pyridinecarboxylic acid, 5-(phenylthio)-, possesses two primary functional groups capable of coordinating with metal ions: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. researchgate.net This dual-functionality allows it to act as a versatile building block in the construction of coordination compounds. The presence of the electron-donating pyridine nitrogen and the carboxylate group enables chelation and the formation of stable complexes with a variety of transition metals. researchgate.net

The interaction with metal ions is largely governed by these donor atoms. Nicotinic acid is known to form stable complexes with trace metals such as zinc and iron. nih.gov The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center, while the carboxylate group can coordinate in a monodentate or bidentate fashion. The phenylthio substituent at the 5-position can modulate the electronic properties of the pyridine ring, potentially influencing the basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond. Theoretical parameters, such as HOMO (Highest Occupied Molecular Orbital) energy levels, can infer the binding affinity of such ligands; a higher HOMO energy suggests a greater ability to donate electrons to a metal ion, indicating a stronger interaction. nih.gov

Studies on related nicotinic acid complexes have shown that they can bind to various metal ions including copper(II), nickel(II), cobalt(II), and zinc(II). nih.govukwms.ac.id The formation and stability of these complexes are often pH-dependent, with different species dominating at various pH levels. ukwms.ac.id The chelating property afforded by the nitrogen and oxygen donor atoms is crucial for the biological and chemical applications of these metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyridinecarboxylic acid ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method is to dissolve the ligand and a metal salt, such as a chloride or acetate (B1210297) salt, in a solvent like ethanol and then reflux the mixture for a period. jscimedcentral.comnih.gov Upon cooling, the metal complex often precipitates and can be isolated by filtration, washed, and recrystallized. nih.gov The stoichiometry of the reaction, typically a 1:2 metal-to-ligand molar ratio, can be adjusted to target specific coordination environments. nih.gov

Once synthesized, these complexes are characterized using a range of spectroscopic and analytical techniques to determine their structure and properties. These methods provide crucial information on the coordination environment of the metal ion and the binding mode of the ligand.

Table 1: Common Characterization Techniques for Metal Complexes

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Identifies the coordination of functional groups by observing shifts in their characteristic vibrational frequencies (e.g., C=O and C-N stretches). nih.gov |

| Elemental Analysis | Determines the empirical formula of the complex by quantifying the percentage of C, H, N, and other elements. jscimedcentral.com |

| X-ray Crystallography | Provides the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. nih.gov |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complex and identifies the loss of solvent molecules or ligand decomposition at different temperatures. rsc.org |

| Magnetic Susceptibility | Determines the magnetic properties of the complex, indicating the oxidation state and spin state of the metal center. nih.gov |

| Molar Conductance | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic compounds. nih.gov |

These characterization methods are essential for confirming the successful synthesis and elucidating the structural features of the metal complexes of 3-Pyridinecarboxylic acid, 5-(phenylthio)-.

Investigation of Coordination Modes

Pyridinecarboxylic acids can adopt diverse coordination modes when binding to metal centers, which contributes to the structural variety of their complexes. researchgate.netresearchgate.net The specific mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions. researchgate.net For ligands like 3-Pyridinecarboxylic acid, 5-(phenylthio)-, several coordination possibilities exist.

Monodentate Coordination : The ligand can bind to a metal center through either the pyridine nitrogen atom or one of the carboxylate oxygen atoms. Coordination solely through the pyridine nitrogen is a common mode. researchgate.net

Bidentate Coordination : The ligand can act as a chelating agent, binding to a single metal center through both the pyridine nitrogen and a carboxylate oxygen atom, forming a stable ring structure. libretexts.org

Bridging Coordination : The ligand can bridge two or more metal centers. This is a key feature in the formation of coordination polymers. Bridging can occur in several ways, for example, with the pyridine nitrogen coordinating to one metal and the carboxylate group to another, or with the carboxylate group itself bridging two metals. researchgate.net

Nicotinate ligands have been shown to exhibit monodentate, bidentate, and tridentate coordination behaviors, leading to a wide range of molecular and supramolecular structures. researchgate.netresearchgate.net The investigation of these modes is primarily accomplished through single-crystal X-ray diffraction, which provides definitive evidence of the connectivity between the ligand and the metal ions. nih.gov Spectroscopic methods, particularly IR spectroscopy, can also offer clues about the coordination mode by analyzing shifts in the vibrational frequencies of the carboxylate and pyridine groups upon complexation. nih.gov

Supramolecular Architectures and Coordination Polymers

The ability of 3-Pyridinecarboxylic acid, 5-(phenylthio)- to act as a bridging ligand facilitates the self-assembly of metal ions into extended structures known as coordination polymers or metal-organic frameworks (MOFs). researchgate.net These materials consist of metal centers (nodes) linked by organic ligands (linkers) to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. rsc.orgnih.gov

The structural diversity of these coordination polymers is remarkable and can be tuned by several factors:

The Metal Ion : The preferred coordination geometry and coordination number of the metal ion play a crucial role in determining the final architecture.

Ligand Functionality : The flexibility and coordination modes of the pyridinecarboxylic acid ligand direct the connectivity of the network.

Ancillary Ligands : The introduction of other supporting ligands can alter the coordination environment of the metal and influence the resulting structure. rsc.org

Reaction Conditions : Solvent, temperature, and pH can impact the deprotonation state of the ligand and the kinetics of crystal growth.

For instance, studies on related trifunctional nicotinic acid building blocks have yielded a wide variety of structures, including 1D chains, 2D layers, and 3D frameworks, by varying the metal(II) ion and adding optional N-donor supporting ligands. rsc.org The self-assembly process is driven by the formation of coordination bonds, but other non-covalent interactions, such as hydrogen bonding and π-π stacking, also play a significant role in stabilizing the final supramolecular architecture.

Catalytic Applications of Metal Complexes in Chemical Transformations

Transition metal complexes are widely recognized for their efficacy as catalysts in a vast range of chemical reactions. mdpi.com Complexes derived from pyridine-based ligands are of particular interest due to their stability and the tunable electronic and steric environment around the metal center. While specific catalytic applications for complexes of 3-Pyridinecarboxylic acid, 5-(phenylthio)- are not extensively documented, the general principles of metal-catalyzed reactions suggest potential areas of use.

Metal complexes can catalyze reactions by providing low-energy pathways, often through the activation of substrates via coordination to the metal center. nih.gov Nickel complexes, for example, are increasingly used for the catalytic functionalization of C-H bonds, an atom-economic transformation of significant synthetic importance. rsc.org The design of the ligand is critical, as it influences the solubility, stability, and catalytic activity of the complex.

Potential catalytic applications for metal complexes of 3-Pyridinecarboxylic acid, 5-(phenylthio)- could include:

Oxidation/Reduction Reactions : Many transition metal complexes are active in redox catalysis. For example, iridium(III) complexes have been developed for catalytic systems that can unbalance cell redox equilibrium. nih.gov

Cross-Coupling Reactions : Palladium and nickel complexes are cornerstones of modern synthetic chemistry, used to form carbon-carbon and carbon-heteroatom bonds.

Hydrogenation : Catalysts based on metals like nickel have been employed in hydrogenation reactions, such as the conversion of thymol to menthol. mdpi.com

The development of metal complexes for catalysis, especially within biological systems, faces challenges such as catalyst deactivation by cellular components like thiols. nih.gov However, the field is rapidly advancing, with a growing number of transformations being achieved with an expanding array of metal catalysts.

Advanced Spectroscopic Characterization of 3 Pyridinecarboxylic Acid, 5 Phenylthio and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 3-Pyridinecarboxylic acid, 5-(phenylthio)-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign the chemical environment of each atom.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 3-Pyridinecarboxylic acid, 5-(phenylthio)- provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, displaying signals for the protons on both the pyridine (B92270) and phenyl rings. The protons on the pyridine ring (H-2, H-4, and H-6) are expected to appear as distinct signals, with their chemical shifts and coupling patterns influenced by the nitrogen atom and the two substituents. The phenyl group protons will typically appear as a set of multiplets, reflecting their respective positions relative to the sulfur atom. The acidic proton of the carboxylic group is often observed as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (typically 165-185 ppm). The carbon atoms of the pyridine and phenyl rings resonate in the aromatic region (approximately 110-160 ppm). The specific chemical shifts are dictated by the electronic effects of the nitrogen atom, the carboxylic acid group, and the phenylthio substituent. For instance, the carbon atom C-5, directly attached to the electron-donating sulfur atom, would be expected to show a shift different from that of the unsubstituted nicotinic acid.

Due to the lack of publicly available experimental data at the time of this writing, a detailed table of specific chemical shifts and coupling constants cannot be provided. However, analysis would follow established principles of NMR spectroscopy.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine and phenyl rings. For example, correlations between H-2, H-4, and H-6 would confirm their relative positions on the pyridine ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons (like C-3, C-5, and the ipso-carbon of the phenyl ring) and for connecting the phenylthio substituent to the pyridine core by observing a correlation from the pyridine protons (e.g., H-4 and H-6) to the ipso-carbon of the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational modes.

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of 3-Pyridinecarboxylic acid, 5-(phenylthio)- would be expected to display a series of characteristic absorption bands.

Carboxylic Acid Group: A very broad O-H stretching band would be prominent in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for both the pyridine and phenyl rings would appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

Phenylthio Group: The C-S stretching vibration typically gives a weak to moderate band in the fingerprint region, around 600-800 cm⁻¹.

While specific experimental frequencies are not available, the table below outlines the expected vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Aromatic Rings | C-H stretch | > 3000 |

| Aromatic Rings | C=C stretch | 1400-1600 |

| Phenylthio Group | C-S stretch | 600-800 |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For 3-Pyridinecarboxylic acid, 5-(phenylthio)-, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₂H₉NO₂S) by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of the carboxylic acid group (as COOH or CO₂), and cleavage of the C-S bond, leading to fragments corresponding to the phenylthio and nicotinic acid moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 3-Pyridinecarboxylic acid, 5-(phenylthio)- is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine and phenyl rings. The presence of the sulfur atom as a heteroatomic bridge and the carboxylic acid group can influence the position and intensity of these absorption maxima (λ_max). The conjugation between the phenyl ring, the sulfur atom, and the pyridine ring would likely result in a bathochromic (red) shift compared to the individual chromophores. The exact λ_max values would depend on the solvent used for the analysis.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound.

Crystal Structure of Nicotinic Acid

Nicotinic acid crystallizes in the monoclinic space group P2₁/c. iucr.orgnih.gov The crystal structure is characterized by the formation of hydrogen-bonded chains. Specifically, a hydrogen bond is formed between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. iucr.org This head-to-tail arrangement links the molecules into zigzag chains that extend parallel to the b-axis. iucr.org These chains are then held together by van der Waals forces. iucr.org

The key crystallographic parameters for nicotinic acid are summarized in the table below.

| Parameter | Value | Reference |

| Formula | C₆H₅NO₂ | iucr.org |

| Crystal System | Monoclinic | iucr.orgnih.gov |

| Space Group | P2₁/c | iucr.orgnih.gov |

| a (Å) | 7.175 - 7.303 | iucr.orgnih.gov |

| b (Å) | 11.682 - 11.693 | iucr.orgnih.gov |

| c (Å) | 7.220 - 7.33 | iucr.orgnih.gov |

| β (°) | 112.45 - 113.68 | nih.govnanomegas.com |

| Z | 4 | |

| Hydrogen Bond (O-H···N) | 2.66 Å | iucr.org |

| Table 1: Selected crystallographic data for nicotinic acid. Note that the unit cell parameters may vary slightly between different studies. |

Predicted Solid-State Structure of 3-Pyridinecarboxylic Acid, 5-(phenylthio)-

The introduction of a phenylthio group at the 5-position of the nicotinic acid scaffold is expected to significantly influence the crystal packing. While the robust carboxylic acid-pyridine nitrogen hydrogen bond may still be a primary synthon, several other interactions could arise and compete with or modify this arrangement.

Alternative Hydrogen Bonding: While the O-H···N hydrogen bond is a strong and common motif, the presence of the sulfur atom could introduce weaker C-H···S or other non-conventional hydrogen bonds. The electron-rich nature of the sulfur atom could allow it to act as a weak hydrogen bond acceptor.

Polymorphism: Given the conformational flexibility of the C-S bond and the variety of potential intermolecular interactions, it is highly probable that 3-Pyridinecarboxylic acid, 5-(phenylthio)- could exhibit polymorphism, where different solid-state forms with distinct crystal packing and physical properties could exist.

Computational and Theoretical Investigations of 3 Pyridinecarboxylic Acid, 5 Phenylthio

Molecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For a molecule like 3-Pyridinecarboxylic acid, 5-(phenylthio)-, the analysis would reveal a complex interplay of non-covalent interactions that govern its solid-state architecture.

Based on studies of analogous pyridine (B92270) carboxylic acid derivatives and compounds with thioether linkages, the primary intermolecular contacts expected to be identified by Hirshfeld surface analysis would include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the crystalline state, it is highly probable that strong O-H···N or O-H···O hydrogen bonds would form, linking adjacent molecules. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. These interactions would appear as distinct, bright red regions on the dnorm surface, indicating contacts shorter than the van der Waals radii.

π-π Stacking: The presence of two aromatic rings, the pyridine and the phenyl group, suggests the likelihood of π-π stacking interactions. These are crucial for stabilizing the crystal packing and would be visualized on the Hirshfeld surface's shape index as adjacent red and blue triangles.

Other van der Waals Forces: A significant portion of the crystal packing would be influenced by weaker, non-specific interactions such as H···H, C···H, and S···H contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the relative contributions of these different interactions to the total surface area.

For instance, in related structures, H···H interactions often account for the largest percentage of the Hirshfeld surface, followed by C···H/H···C and O···H/H···O contacts mdpi.comnih.gov. The presence of the sulfur atom would introduce C···S and H···S contacts, the significance of which would depend on the specific packing arrangement.

A hypothetical breakdown of the contributions of various intermolecular contacts for 3-Pyridinecarboxylic acid, 5-(phenylthio)-, based on analyses of similar molecules, is presented in the table below.

| Interaction Type | Estimated Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50 | Represents the most frequent, albeit weakest, type of contact. |

| C···H / H···C | 20 - 30 | Indicative of C-H···π interactions and general van der Waals forces. |

| O···H / H···O | 10 - 15 | Primarily associated with the strong carboxylic acid hydrogen bonding. |

| N···H / H···N | 5 - 10 | Highlights the role of the pyridine nitrogen as a hydrogen bond acceptor. |

| S···H / H···S | 3 - 7 | Contacts involving the sulfur atom of the phenylthio group. |

| C···C | ~5 | Suggests the presence of π-π stacking interactions between aromatic rings. |

Reaction Pathway and Mechanistic Studies (e.g., Transition State Analysis)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful avenue to explore the reactivity of 3-Pyridinecarboxylic acid, 5-(phenylthio)-. Mechanistic studies would typically involve mapping the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states.

While specific reaction pathways for this compound are not detailed in the literature, several plausible reactions could be investigated computationally:

Esterification/Amidation: The reactivity of the carboxylic acid group is a key area of interest. Transition state analysis could elucidate the mechanism of its conversion to esters or amides, which are common synthetic transformations. This would involve modeling the approach of an alcohol or amine and calculating the energy barrier for the nucleophilic acyl substitution.

Oxidation of the Phenylthio Group: The sulfur atom in the phenylthio group is susceptible to oxidation, potentially forming a sulfoxide (B87167) or a sulfone. Computational studies could model the reaction with an oxidizing agent, identifying the transition state for oxygen transfer and predicting the relative stability of the oxidized products.

Nucleophilic Aromatic Substitution: Although less likely due to the deactivating nature of the carboxylic acid group, the pyridine ring could undergo nucleophilic substitution under certain conditions. Theoretical calculations could predict the most likely sites for attack and the energy profiles of such reactions.

A study on the reaction of α-hydroxyalkyl radicals with 3,5-pyridinedicarboxylic acid revealed an addition-elimination pathway. wikipedia.org This suggests that radical reactions involving the pyridine ring of 3-Pyridinecarboxylic acid, 5-(phenylthio)- could also be a fruitful area for computational investigation, determining rate constants and the stability of radical adducts.

A hypothetical reaction coordinate diagram for the oxidation of the sulfur atom is presented below. Transition state analysis would be critical in determining the activation energy (ΔG‡) for this process.

| Reaction Step | Description | Key Computational Output |

|---|---|---|

| Reactants | 3-Pyridinecarboxylic acid, 5-(phenylthio)- + Oxidant | Optimized geometries and ground state energies. |

| Transition State (TS) | Formation of the S-O bond | Single imaginary frequency, geometry of the activated complex, and activation energy (ΔG‡). |

| Product | 3-Pyridinecarboxylic acid, 5-(phenylsulfinyl)- | Optimized geometry and ground state energy of the sulfoxide. |

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For 3-Pyridinecarboxylic acid, 5-(phenylthio)-, this would involve comparing calculated properties with those determined through techniques like X-ray crystallography and spectroscopy.

Structural Parameters: While a crystal structure for the target compound is not readily available, data for its isomer, 2-(Phenylthio)-3-pyridinecarboxylic acid, exists. nih.gov A computational geometry optimization of 3-Pyridinecarboxylic acid, 5-(phenylthio)- using DFT would predict bond lengths, bond angles, and dihedral angles. These could be compared with the experimental values of its isomer and other similar crystal structures to assess the accuracy of the computational method. For example, the planarity of the pyridine and phenyl rings and the orientation of the carboxylic acid and phenylthio groups would be key points of comparison.

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra).

Vibrational Spectra: Calculated IR and Raman spectra, after appropriate scaling, can be compared with experimental spectra. The predicted frequencies for the C=O stretch of the carboxylic acid, the C-S stretch of the thioether, and the various aromatic C-H and C=C/C=N stretching and bending modes would be correlated with observed spectral bands.

Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. nih.govnih.gov These predictions, which correspond to electronic excitations such as π→π* transitions within the aromatic systems, can be directly compared to experimental measurements in solution.

NMR Spectra: The chemical shifts for 1H and 13C NMR can be calculated and correlated with experimental spectra, providing a detailed check on the predicted electronic environment of each atom.

The table below illustrates the type of data that would be used to correlate theoretical predictions with experimental findings for 3-Pyridinecarboxylic acid, 5-(phenylthio)-.

| Property | Theoretical Method | Experimental Method | Expected Correlation |

|---|---|---|---|

| Bond Lengths/Angles | DFT (e.g., B3LYP/6-311G**) | X-ray Crystallography | Good agreement for key structural features, with minor deviations. |

| IR Vibrational Frequencies | DFT | FTIR Spectroscopy | Strong correlation after applying a scaling factor to the calculated frequencies. |

| UV-Vis Absorption (λmax) | TD-DFT | UV-Vis Spectroscopy | Qualitative agreement, predicting the number and general position of absorption bands. |

| 1H & 13C Chemical Shifts | GIAO-DFT | NMR Spectroscopy | Linear correlation between calculated and experimental chemical shifts. |

Q & A

Q. What are the recommended synthetic routes for 3-Pyridinecarboxylic acid, 5-(phenylthio)-?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, phenylthiol derivatives can be introduced to a pyridinecarboxylic acid scaffold using Pd(OAc)₂ and CuI as catalysts, with DIPEA (diisopropylethylamine) as a base in acetonitrile under reflux conditions (82% yield reported for analogous compounds) . Post-synthesis, purification via column chromatography and recrystallization ensures high purity. Validate reaction completion using TLC or HPLC.

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

Q. What safety precautions are essential during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Store in a cool, dry place (2–8°C) away from strong acids/bases to avoid decomposition .

- Ventilation : Use fume hoods to minimize inhalation risks, as pyridine derivatives may release irritant vapors .

Q. How can researchers confirm the compound’s stability under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Expose the compound to varying pH (3–9), temperatures (25–60°C), and light conditions.

- Monitor degradation via HPLC every 24 hours for 7 days. A stable compound should retain ≥90% purity under inert atmospheres (N₂) .

Q. What solvents are compatible for solubility studies?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (pH 1–12). For low solubility, consider sonication or co-solvent systems (e.g., DMSO-water mixtures) .

Advanced Research Questions

Q. How to resolve contradictions in reported LogP values?

- Methodological Answer : Discrepancies may arise from experimental vs. computational methods (e.g., XLogP3 vs. HPLC-derived values). Validate experimentally:

- Use reverse-phase HPLC with a C18 column and a calibration curve of standard compounds with known LogP .

- Compare results with computational tools (e.g., ChemAxon, Schrodinger) to identify outliers .

Q. What strategies optimize yield in Pd-catalyzed synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ with ligands like triphenylphosphine.

- Reaction Conditions : Optimize temperature (80–120°C), solvent (acetonitrile vs. THF), and base (DIPEA vs. K₂CO₃) .

- Workup : Use quenching agents (e.g., Na₂S₂O₃) to remove Pd residues, followed by centrifugal partition chromatography for high recovery .

Q. How to investigate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a sensor chip; measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Molecular Docking : Use software like AutoDock to predict binding modes, guided by X-ray crystallography data of analogous compounds .

Q. What structural modifications enhance bioactivity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve metabolic stability .

- Scaffold Hybridization : Fuse with pyrrolidine or imidazo[4,5-c]pyridine moieties to modulate selectivity for enzyme isoforms .

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .

Q. How to address conflicting biological activity data in literature?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual).

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects .

- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.